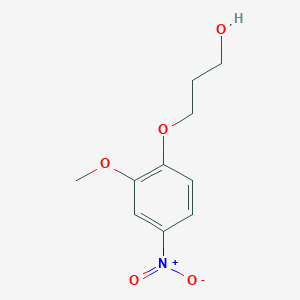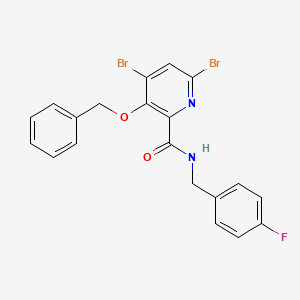
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is a complex organic compound that belongs to the class of picolinamides This compound is characterized by the presence of benzyloxy, dibromo, and fluorobenzyl groups attached to a picolinamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Benzyloxy Substitution: The attachment of a benzyloxy group to the 3 position of the picolinamide ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove or modify certain functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)-4,6-dichloro-N-(4-fluorobenzyl)picolinamide: Similar structure but with chlorine atoms instead of bromine.
3-(Benzyloxy)-4,6-dibromo-N-(4-methylbenzyl)picolinamide: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
3-(Benzyloxy)-4,6-dibromo-N-(4-fluorobenzyl)picolinamide is unique due to the combination of bromine and fluorine atoms, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C20H15Br2FN2O2 |
|---|---|
Molecular Weight |
494.2 g/mol |
IUPAC Name |
4,6-dibromo-N-[(4-fluorophenyl)methyl]-3-phenylmethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C20H15Br2FN2O2/c21-16-10-17(22)25-18(19(16)27-12-14-4-2-1-3-5-14)20(26)24-11-13-6-8-15(23)9-7-13/h1-10H,11-12H2,(H,24,26) |
InChI Key |
DYGRVUPMEJJNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2Br)Br)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


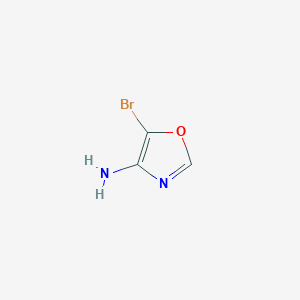
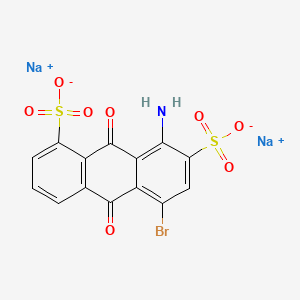
![3-Methylbenzo[b]thiophene-2-carboximidamide](/img/structure/B13142773.png)
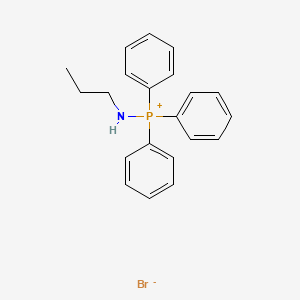
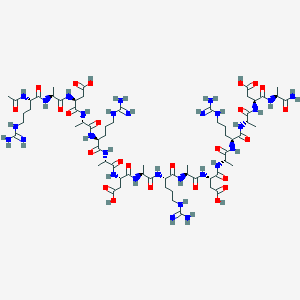

![6,6'-BIs(5-([1,1'-biphenyl]-3-yl)-1,3,4-oxadiazol-2-yl)-2,2'-bipyridine](/img/structure/B13142805.png)
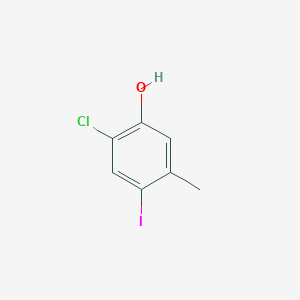
![N-[[(5S)-2-oxo-3-(5-pyridin-4-ylpyridin-2-yl)-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13142810.png)


![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)

